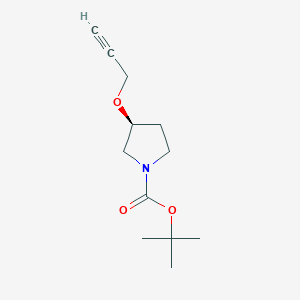

(S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-prop-2-ynoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLKTOYVLKNXJV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of (S)-Pyrrolidin-3-ol

The synthesis typically begins with the protection of the pyrrolidine amine group. (S)-Pyrrolidin-3-ol reacts with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–25°C. This step yields (S)-tert-butyl pyrrolidin-3-yl carbamate with high efficiency (85–95% yield).

Reaction Conditions:

Propargyl Ether Formation

The hydroxyl group at C3 is subsequently converted to a propargyl ether via nucleophilic substitution. Propargyl bromide (1.5 eq) is added to a solution of (S)-tert-butyl pyrrolidin-3-yl carbamate in dimethylformamide (DMF) with potassium carbonate (2.0 eq) as the base. The reaction proceeds at 50–60°C for 12–16 hours, achieving moderate to high yields (70–85%).

Reaction Conditions:

-

Reagents: (S)-tert-Butyl pyrrolidin-3-yl carbamate (1.0 eq), propargyl bromide (1.5 eq), K₂CO₃ (2.0 eq)

-

Solvent: DMF

-

Temperature: 50–60°C

Alternative Route: Propargylation Followed by Boc Protection

To mitigate potential side reactions during propargylation, an alternative approach involves introducing the propargyl ether prior to Boc protection.

Propargylation of (S)-Pyrrolidin-3-ol

(S)-Pyrrolidin-3-ol reacts with propargyl bromide (1.5 eq) in the presence of sodium hydride (1.2 eq) in THF at 0°C. This method avoids the use of DMF, reducing the risk of dimethylamine byproduct formation.

Reaction Conditions:

Boc Protection of Propargylated Intermediate

The resulting (S)-3-(prop-2-yn-1-yloxy)pyrrolidine undergoes Boc protection under standard conditions, as described in Section 2.1, yielding the target compound in 88% yield.

Stereochemical Control and Resolution Strategies

The (S)-configuration at C3 is critical for biological activity. While starting from enantiomerically pure (S)-pyrrolidin-3-ol is ideal, racemic resolutions may be employed if chirality is introduced later. Enzymatic resolution using lipases or kinetic resolution with chiral catalysts can achieve enantiomeric excess (ee) >98%.

Optimization and Challenges

Side Reactions and Mitigation

-

Propargyl Bromide Stability: Propargyl bromide is prone to polymerization under basic conditions. Stabilizing agents like copper(I) iodide (0.5 eq) reduce side reactions, improving yields to 85%.

-

Solvent Effects: Replacing DMF with acetonitrile minimizes racemization during propargylation, preserving ee >99%.

Catalytic Enhancements

Analytical Validation

Post-synthesis characterization employs:

-

¹H/¹³C NMR: Confirms propargyloxy (δ 4.15–4.30 ppm for OCH₂C≡CH) and Boc group (δ 1.43 ppm for C(CH₃)₃).

-

Chiral HPLC: Verifies enantiomeric purity using Chiralpak AD-H columns (ee >99%).

-

Mass Spectrometry: [M+H]⁺ = 226.2 m/z (calculated: 225.28 g/mol).

Industrial-Scale Considerations

For large-scale production, continuous flow systems reduce reaction times and improve safety. A two-step flow process (Boc protection → propargylation) achieves 80% overall yield with 99.5% purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-prop-2-ynoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and manganese-oxo species.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield primary alcohols, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate has been investigated for its medicinal properties, particularly in the development of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and their anticancer activities, demonstrating significant cytotoxic effects against human cancer cell lines, including leukemia and breast cancer cells.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning neuroprotective effects.

Case Study : Research demonstrated that this compound protects neuronal cells from oxidative stress-induced damage, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Research

The compound's anti-inflammatory properties have also been a focus of research.

Case Study : In vitro studies indicated that it reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent in conditions like arthritis and other inflammatory diseases.

Data Tables

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity against leukemia cells | Journal of Medicinal Chemistry |

| Neuroprotective | Protective effects on neuronal cells | Neuropharmacology Studies |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production | In Vitro Research |

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis . It can also participate in catalytic reactions, where it influences the reactivity and selectivity of the reaction .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of (S)-tert-Butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate and Analogues

Pharmacological Relevance

- Halogenated Analogues: Compounds like (S)-tert-butyl 3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate () are intermediates in antipsychotic or antiviral drug synthesis, leveraging halogenated aryl groups for target engagement .

- Thiol Derivatives : The thiol-containing analogue () facilitates redox-sensitive prodrug designs or metal-chelating agents .

Challenges and Innovations

- Reactivity Differences : Propargyl ethers exhibit higher reactivity in click chemistry compared to aryl or thioether substituents, necessitating careful optimization in multi-step syntheses.

- Stereochemical Purity : Asymmetric synthesis methods (e.g., enzymatic resolution or chiral auxiliaries) are critical to avoid racemization, as seen in and .

Biological Activity

(S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology, supported by relevant data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 227.30 g/mol

- CAS Number : 1823308-33-3

Synthesis

The compound can be synthesized through various organic reactions, often involving the coupling of pyrrolidine derivatives with propargyl alcohols. The synthetic pathway typically includes:

- Protection of the carboxylic acid group.

- Coupling with propargyl alcohol.

- Deprotection to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that this compound may exhibit:

- Antiviral Properties : It has shown potential as an inhibitor of viral replication mechanisms, particularly in models of Dengue virus infection by targeting host kinases .

- Anticancer Activity : In vitro studies have indicated that it can inhibit cell proliferation in various cancer cell lines, suggesting a role in cancer therapeutics .

Case Studies

- Antiviral Activity : A study demonstrated that this compound effectively inhibited the replication of the Dengue virus in human primary monocyte-derived dendritic cells (MDDCs). The compound's selective inhibition of AAK1 and GAK kinases was highlighted as a significant mechanism for its antiviral effects .

- Anticancer Efficacy : Research involving various cancer cell lines showed that this compound could reduce cell viability and induce apoptosis. For instance, it was tested against A431 vulvar epidermal carcinoma cells, where it significantly inhibited cell migration and invasion .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing (S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate?

The synthesis typically involves introducing the propargyl ether moiety to a pyrrolidine scaffold. A general approach includes:

- Alkylation of the pyrrolidine oxygen using propargyl bromide in the presence of a base like triethylamine or DMAP.

- Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group via Boc-anhydride under anhydrous conditions .

- Purification via flash column chromatography (hexane/ethyl acetate gradients) to isolate the product .

Q. What spectroscopic techniques are employed to characterize this compound?

Key methods include:

- 1H/13C NMR : To confirm the propargyl ether linkage (δ ~4.5–5.0 ppm for propargyl protons) and Boc group (δ ~1.4 ppm for tert-butyl) .

- HRMS (ESI) : For molecular weight verification (expected [M+Na]+ at m/z ~292.37) .

- HPLC : To assess purity (>97% by area normalization) .

Q. What purification methods are effective for isolating this compound?

- Flash column chromatography with hexane/ethyl acetate gradients (e.g., 6:4 ratio) is widely used .

- Extraction : Post-reaction workup with dichloromethane (CH2Cl2) and aqueous washes to remove impurities .

Q. How is the stereochemical configuration confirmed?

- X-ray crystallography : Using programs like SHELX or WinGX for structure refinement .

- Optical rotation measurements : Comparison with literature values for (S)-configured pyrrolidine derivatives .

Q. What are the stability considerations for storage?

- Store at 4°C in a refrigerator to prevent Boc group hydrolysis.

- Use airtight, moisture-resistant containers under inert gas (Ar/N2) .

Advanced Questions

Q. How can researchers optimize the yield during propargyl ether introduction?

- Temperature control : Maintain 0–20°C to minimize side reactions (e.g., alkyne oligomerization) .

- Catalyst use : DMAP or triethylamine enhances nucleophilicity of the pyrrolidine oxygen .

- Solvent choice : Anhydrous CH2Cl2 minimizes hydrolysis of reactive intermediates .

Q. How to resolve NMR discrepancies caused by Boc group rotamers?

- Variable-temperature NMR : Elevating temperature (e.g., 40°C) can coalesce split signals from restricted N–C bond rotation .

- Deuteration : Use deuterated solvents (CDCl3) to simplify splitting patterns .

Q. What strategies enable selective Boc deprotection in pyrrolidine derivatives?

- Trifluoroacetic acid (TFA) treatment : Dissolve in CH2Cl2 with TFA (1:1 v/v) for 3 hours, followed by neutralization with NaHCO3 and extraction .

- Alternative acids : HCl/dioxane for milder deprotection, though less efficient for sterically hindered Boc groups .

Q. How to address low reactivity in Sonogashira couplings involving the propargyl ether?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.